molecular formula C18H19N3O6S B11141228 Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11141228
M. Wt: 405.4 g/mol
InChI Key: QCEPRYUPFIYFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with a unique structure that combines elements of benzodioxin, thiazole, and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl intermediate, which is then reacted with amino acids and thiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-({2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of benzodioxin, thiazole, and ethyl acetate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H19N3O6S/c1-2-25-16(23)7-11-10-28-18(20-11)21-15(22)8-19-17(24)14-9-26-12-5-3-4-6-13(12)27-14/h3-6,10,14H,2,7-9H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

QCEPRYUPFIYFDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.